

A Comparative Guide to the Spectroscopic Data of Thiazole-Containing Glycinate Ester Analogs

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Compound of Interest		
Compound Name:	Ethyl thiazol-2-ylglycinate	
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Introduction: This guide provides a comparative overview of spectroscopic data for ethyl and other alkyl thiazole-based glycinate analogs. Direct, comprehensive spectroscopic data for **Ethyl thiazol-2-ylglycinate** is not readily available in public databases. Therefore, this document focuses on the well-characterized and structurally similar compound, Ethyl 2-amino-4-thiazoleacetate, as a primary standard. Data for other related thiazole derivatives are included for comparison, offering researchers and drug development professionals a valuable reference for this class of compounds.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for Ethyl 2-amino-4-thiazoleacetate and related thiazole-containing esters. These compounds share a common thiazole core, with variations in the ester group and substitution on the thiazole ring.

Table 1: ¹H NMR Spectroscopic Data



Compound	Solvent	Chemical Shift (δ, ppm) and Multiplicity
Ethyl 2-amino-4- thiazoleacetate	CDCl ₃	1.25 (t, 3H), 3.55 (s, 2H), 4.15 (q, 2H), 5.05 (s, 2H, NH ₂), 6.25 (s, 1H)[1][2]
(5-Formyl-thiazol-2-yl)- carbamic acid tert-butyl ester	N/A	Data for a related structure, specific shifts not fully detailed in available sources.[3]
tert-Butyl acetate (for comparison of ester group)	N/A	1.45 (s, 9H), 1.95 (s, 3H)[4]

Table 2: 13C NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ, ppm)
Ethyl 2-amino-4- thiazoleacetate	N/A	14.1, 36.9, 61.2, 102.5, 149.0, 169.0, 171.0[5][6]
tert-Butyl acetate (for comparison of ester group)	N/A	22.1, 28.4, 80.4, 170.1[7]

Table 3: IR Spectroscopic Data

Compound	Technique	Key Absorption Bands (cm ⁻¹)
Ethyl 2-amino-4- thiazoleacetate	KBr Wafer / ATR	~3400-3200 (N-H stretch), ~3100 (C-H stretch, aromatic), ~2980 (C-H stretch, aliphatic), ~1735 (C=O stretch, ester), ~1620 (C=N stretch, thiazole), ~1540 (N-H bend)[2]

Table 4: Mass Spectrometry Data



Compound	Ionization Method	Key Mass-to-Charge Ratios (m/z)
Ethyl 2-amino-4- thiazoleacetate	GC-MS (EI)	186 (M+), 141, 114, 113, 86, 71[2]
2-Acetylthiazole (for thiazole fragmentation pattern)	Electron Ionization	127 (M+), 85, 58, 43[8]
2-Methylthiazole (for thiazole fragmentation pattern)	Electron Ionization	99 (M+), 58, 57, 45[9]

Experimental Protocols

The data presented above are typically acquired using the following standard methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To determine the carbon-hydrogen framework of the molecule.
- Instrumentation: A 300 MHz or 400 MHz NMR spectrometer.[10]
- Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆). Tetramethylsilane (TMS) is often added as an internal standard (0 ppm).
- ¹H NMR Acquisition: The instrument is tuned to the proton frequency. A standard pulse sequence is used to acquire the spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.[11]
- ¹³C NMR Acquisition: The instrument is tuned to the carbon-13 frequency. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is required due to the low natural abundance of ¹³C.[12]
- Data Processing: The raw data (Free Induction Decay FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to TMS. Integration of ¹H NMR signals helps determine the relative number of protons.



Fourier-Transform Infrared (FTIR) Spectroscopy

- Objective: To identify the functional groups present in the molecule.
- Instrumentation: An FTIR spectrometer.
- Sample Preparation:
 - Attenuated Total Reflectance (ATR): A small amount of the solid or liquid sample is placed directly onto the ATR crystal (e.g., diamond). This is a common and rapid method requiring minimal sample preparation.[13]
 - KBr Pellet (for solids): A few milligrams of the solid sample are ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.
- Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded. Then, the sample spectrum is recorded. The instrument passes an infrared beam through the sample and measures the absorption at different frequencies, typically in the range of 4000-400 cm⁻¹.[14][15]
- Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

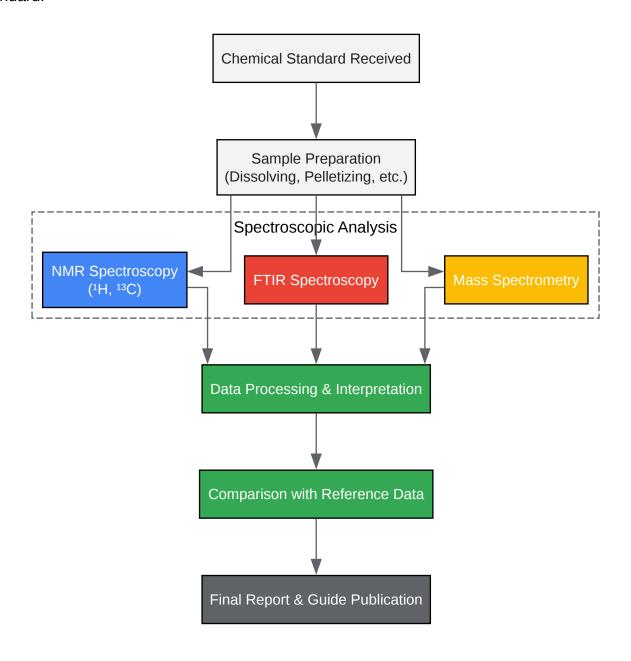
- Objective: To determine the molecular weight and fragmentation pattern of the molecule.
- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).
- Ionization Method (Electron Ionization EI): The sample is introduced into the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV).[16][17] This causes the molecule to ionize and fragment. This is a "hard" ionization technique that provides structural information through fragmentation patterns.[18]
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-tocharge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).



 Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The peak with the highest m/z often represents the molecular ion (M+).

Visualized Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical standard.



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Caption: Workflow for spectroscopic characterization of chemical standards.



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